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Edgeworin

Cat. No.: B171397
M. Wt: 322.3 g/mol
InChI Key: WNLKKLCKMRDNHF-UHFFFAOYSA-N
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Description

Background and Historical Context of Natural Product Discovery

The utilization of natural products for medicinal purposes dates back to ancient civilizations, with historical records from Mesopotamia documenting their use as early as 2600 B.C. nih.gov Traditional medicinal practices across various cultures have historically relied on plant, fungal, microbial, and animal-derived extracts and isolated compounds for treating ailments. frontiersin.org The formal scientific exploration of natural products gained momentum over centuries, leading to the isolation and characterization of numerous bioactive secondary metabolites. nih.gov The "Golden Age of Antibiotics" in the mid-20th century, for instance, saw a significant push in natural product discovery programs within the pharmaceutical industry, initially focusing on antibacterial and antifungal agents. nih.govbohrium.comoup.com While interest in natural products within pharmaceutical discovery saw a decline in the 1990s with the rise of high-throughput screening of synthetic libraries, they continue to provide unique structural diversity and serve as important scaffolds for drug development. nih.govbohrium.comresearchgate.net Advances in analytical techniques, such as hyphenated spectroscopic methods, and genomic approaches like genome mining, have revitalized natural product discovery efforts in the current millennium. nih.govbohrium.comresearchgate.net

Significance of Coumarin (B35378) Derivatives in Chemical Biology

Coumarin derivatives, characterized by their 1,2-benzopyrone structure, constitute a large and significant class of natural and synthetic compounds with a wide spectrum of biological activities. researchgate.netnih.gov Their importance in chemical biology stems from their versatile oxygen-containing heterocyclic scaffold, which facilitates interactions with various enzymes and receptors through non-covalent forces like hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. researchgate.netfrontiersin.org This structural adaptability contributes to their diverse pharmacological properties, including reported anticancer, anticoagulant, anti-inflammatory, antioxidant, antiviral, and antimicrobial activities, among others. researchgate.netfrontiersin.orgnih.govscielo.org.za Coumarins are widely distributed in nature, with over 1300 identified from natural sources, and they serve as valuable starting points for the design and synthesis of new bioactive molecules. nih.govscielo.org.za

Current Research Landscape Pertaining to Edgeworin

Current academic research on this compound primarily focuses on its isolation, structural characterization, and evaluation of its biological activities, particularly its enzymatic inhibitory potential. This compound has been isolated from the root and stem of Edgeworthia species. medchemexpress.commedchemexpress.com Studies have investigated this compound for its effects on enzymes involved in carbohydrate metabolism and DNA repair.

Research has shown that this compound can inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates. semanticscholar.orgresearchgate.nettjnpr.org This inhibitory activity has been explored in the context of potential anti-diabetic effects. semanticscholar.orgresearchgate.netbiomedres.usresearchgate.net

Furthermore, this compound has been identified as an inhibitor of DNA polymerase β (pol β). acs.orgconicet.gov.arresearchgate.netnih.gov Studies have indicated that this compound can inhibit both the lyase and polymerase activities of pol β. acs.orgconicet.gov.arnih.gov This activity is particularly relevant in the context of base excision repair (BER), a crucial DNA repair pathway. researchgate.netnih.gov

Detailed research findings on the inhibitory activities of this compound are summarized in the table below:

CompoundTarget EnzymeActivity TypeIC50 ValueReference
This compoundα-glucosidaseInhibitionStrong inhibitory activity semanticscholar.orgresearchgate.nettjnpr.org
This compoundDNA polymerase βInhibition38.88 ± 5.1 µM (lyase) conicet.gov.ar acs.orgconicet.gov.arnih.gov
This compoundDNA polymerase βInhibition31.43 ± 2.9 µM (polymerase) conicet.gov.ar acs.orgconicet.gov.arnih.gov
This compoundDNA polymerase β lyaseInhibition7.3 µg/mL (22.5 µM) acs.org acs.org

Note: IC50 values may vary depending on the experimental conditions and assay methods used.

Aims and Scope of the Academic Investigation into this compound

The primary aims of academic investigations into this compound are to fully elucidate its chemical properties, explore its biosynthetic pathways, and comprehensively evaluate its biological activities and underlying mechanisms of action. The scope of this research includes:

Isolation and Structural Analysis: Developing efficient methods for isolating this compound from natural sources and confirming its chemical structure using spectroscopic techniques.

Biological Activity Profiling: Investigating the effects of this compound on various biological targets and pathways, including enzymes, receptors, and cellular processes.

Mechanism of Action Studies: Delving into the molecular mechanisms by which this compound exerts its observed biological effects, such as enzyme inhibition or modulation of signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating derivatives of this compound to understand how structural modifications influence its biological activity.

Potential Therapeutic Applications: Exploring the potential of this compound as a lead compound for the development of new therapeutic agents, based on its observed biological activities.

The academic investigation into this compound is crucial for understanding its potential as a bioactive natural product and its place within the broader context of coumarin research and natural product drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O6 B171397 Edgeworin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKKLCKMRDNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Sources and Isolation Methodologies for Edgeworin

Botanical Origin and Distribution of Edgeworin-Producing Species

This compound is primarily found in species of the Edgeworthia genus, which belongs to the Thymelaeaceae family. medchemexpress.comwikipedia.orgctdbase.org

Edgeworthia chrysantha (Lindl.) as a Primary Source

Edgeworthia chrysantha, commonly known as paperbush or Oriental paper bush, is a significant source of this compound. medchemexpress.comgardenersworld.comncsu.edu This deciduous shrub is native to woodland areas in the Himalayas and China. gardenersworld.commissouribotanicalgarden.org Its distribution includes southern and eastern China and northern Myanmar. kew.org It has also been naturalized in Japan and introduced to Korea. wikipedia.orgkew.org In the United States, Edgeworthia chrysantha has been noted to grow in the wild in Georgia. floranorthamerica.orglansugarden.org The plant is characterized by its fragrant yellow flowers that bloom in late winter or early spring on bare stems, and its bark fibers are traditionally used for high-quality paper production. gardenersworld.comncsu.edumissouribotanicalgarden.orgkew.org this compound can be isolated from the root and stem of Edgeworthia chrysantha. medchemexpress.com

Edgeworthia gardneri (Wall.) Meisn. as an Alternative Source

Edgeworthia gardneri, also known as the Indian paper tree or Nepali paper bush, is another source from which this compound has been isolated. nih.govacs.orgkew.orgiisc.ac.inlexiplant.com This shrub or small tree is native to the Central Himalayas, extending to China (NW Yunnan) and North Indo-China. kew.org Its native range includes Bhutan, northern Burma, China (eastern Xizang and northwestern Yunnan), India, and Nepal. wikipedia.org It is found in forests and moist areas at altitudes between 1,000 and 2,500 meters. iisc.ac.inwikipedia.org Edgeworthia gardneri is also cultivated in other regions. wikipedia.org Similar to E. chrysantha, the bark fibers of E. gardneri are used for making high-quality handmade paper, particularly in Nepal. iisc.ac.inlexiplant.comwikipedia.org

Comprehensive Extraction Techniques from Plant Materials

The extraction of natural compounds like this compound from plant materials involves separating the desired constituents from the inactive components using selective solvents and procedures. uobasrah.edu.iqnih.gov The choice of extraction method and solvent depends on factors such as the type of plant material, the specific plant part used, and the nature of the target compound. uobasrah.edu.iqnih.gov

Solvent-Based Extraction Approaches (e.g., Methanolic, Chloroform)

Solvent-based extraction is a common approach for isolating compounds from plant matrices. Polar solvents like methanol (B129727) and ethanol (B145695) are often used for extracting polar compounds, while nonpolar solvents such as hexane (B92381) and chloroform (B151607) are employed for nonpolar compounds. uobasrah.edu.iqnih.gov

Research has shown that this compound can be isolated from extracts obtained using solvents such as methyl ethyl ketone and ethyl acetate (B1210297) from Edgeworthia gardneri. nih.govacs.orgresearchgate.net From Edgeworthia chrysantha, this compound has been isolated from the chloroform-soluble fraction of extracts derived from the barks and roots. nih.govresearchgate.net Methanol and chloroform are frequently used in various extraction procedures for plant materials, sometimes in combination. seafdec.orgnih.govanalis.com.my For instance, a mixture of chloroform and methanol (2:1 v/v) is known for its effectiveness in extracting lipids and other compounds from biological tissues. seafdec.orgumich.edu Different solvent mixtures, including methanol:water and methanol:chloroform:water, have been evaluated for their efficiency in extracting metabolites from complex biological samples. nih.gov

Optimization of Extraction Parameters for this compound Yield

Optimizing extraction parameters is crucial for maximizing the yield of the target compound. Factors influencing extraction efficiency include the choice of solvent, solvent concentration, temperature, extraction time, and the particle size of the plant material. While specific detailed research findings solely focused on optimizing this compound yield were not extensively detailed in the search results, general principles of extraction optimization for plant compounds apply. The selection of the appropriate solvent system based on the polarity of this compound is a primary consideration. uobasrah.edu.iqnih.gov Techniques like maceration and percolation, which involve soaking plant material in a solvent, are fundamental extraction methods where parameters like soaking time and solvent-to-sample ratio can be adjusted to improve yield. uobasrah.edu.iqnih.govvinanhatrang.com

Advanced Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the separation and purification of this compound from crude plant extracts, which often contain a complex mixture of compounds. rotachrom.compuritech.be Chromatography separates components based on their differential distribution between a stationary phase and a mobile phase. puritech.be

Bioassay-guided fractionation, which involves testing fractions of an extract for biological activity to guide the isolation of active compounds, has been successfully used in the isolation of this compound from Edgeworthia gardneri extracts. nih.govacs.org This process often utilizes chromatographic methods. Silica (B1680970) gel column chromatography is a common technique for purifying compounds from plant extracts. nih.govresearchgate.net High-speed counter-current chromatography (HSCCC) has also been employed for the preparative isolation and purification of compounds, such as edgeworoside C, from Edgeworthia chrysantha extracts, suggesting its potential applicability for this compound purification as well. researchgate.net Preparative chromatography, in general, is used to isolate larger quantities of a desired compound after initial analytical separations have helped determine effective separation conditions. rotachrom.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis and purification of natural products, including coumarins like this compound. nih.govijcpa.in Preparative HPLC is specifically employed to isolate a target compound from a mixture on a larger scale than analytical HPLC, aiming for maximum amount and desired purity. ijcpa.inrotachrom.com While the search results mention HPLC for analysis and purification of other compounds from Edgeworthia species, and the general application of preparative HPLC for natural products, a specific detailed application for the preparative isolation of this compound by HPLC is not explicitly detailed in the provided snippets, although HPLC is used for analysis to determine purity after isolation by other methods. researchgate.net For instance, HPLC analysis was used to confirm the purity of syringin (B1682858) and edgeworoside C isolated by high-speed counter-current chromatography. researchgate.net

Silica Gel Column Chromatography for Fractionation

Silica gel column chromatography is a common technique utilized in the isolation of natural compounds, including coumarins from Edgeworthia and Daphne species. smmu.edu.cnresearchgate.netresearchgate.netijournals.cn This method separates compounds based on their differing affinities for the silica gel stationary phase and the mobile phase. column-chromatography.com In the isolation of this compound from Daphne genkwa, silica gel column chromatography was used as part of the purification process from the crude CHCl3 fraction of the ethanol extract. smmu.edu.cn Similarly, silica gel chromatography has been employed for the purification of other coumarins and compounds from Edgeworthia chrysantha and Edgeworthia gardneri. researchgate.netresearchgate.net It can be difficult to purify individual compounds like syringin and edgeworoside C solely by silica gel column chromatography, suggesting that it is often used as a fractionation step before further purification by other methods. researchgate.net

Other Preparative Chromatographic Modalities

Beyond silica gel column chromatography and HPLC, other preparative chromatographic techniques have been applied in the isolation of compounds from Edgeworthia species, which could potentially be applied to this compound isolation or are used in conjunction with other methods. High-speed counter-current chromatography (HSCCC) is one such technique that has been successfully used to separate compounds like syringin and edgeworoside C from Edgeworthia chrysantha. researchgate.netnih.gov HSCCC operates under gentle conditions and allows for non-destructive separation. researchgate.net Preparative adsorption column chromatography has also been mentioned in the isolation of compounds, including coumarins, from natural sources. researchgate.net Sephadex LH-20 column chromatography is another method used in the isolation of coumarins from Daphne genkwa. smmu.edu.cncqvip.com These techniques offer alternative or complementary approaches to silica gel and HPLC for achieving higher purity or separating compounds with similar properties.

Bioassay-Guided Fractionation for Targeted Isolation

Bioassay-guided fractionation is a strategy that involves testing fractions of a crude extract for a specific biological activity and then further separating the active fractions to isolate the compound(s) responsible for that activity. mdpi.comugm.ac.id This approach is particularly useful when searching for bioactive natural products. This compound has been isolated using bioassay-guided fractionation. nih.govneb.commolaid.com For example, bioassay-guided fractionation of an active methyl ethyl ketone extract of Edgeworthia gardneri, using an assay to monitor DNA polymerase beta lyase inhibition, led to the isolation of this compound along with other biscoumarin derivatives like daphnoretin (B1669815) and edgeworthin (B1233956). nih.govneb.com This demonstrates that this compound exhibits inhibitory activity against DNA polymerase beta lyase. nih.gov Bioassay-guided approaches can involve various chromatographic methods, including those mentioned above, to track and isolate the active components. mdpi.comugm.ac.id

Elucidation of the Chemical Structure of Edgeworin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and arrangement of atoms within a molecule. rsc.orgrsc.org By analyzing the signals produced by atomic nuclei (primarily ¹H and ¹³C) in a magnetic field, chemists can deduce structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals reveal the different types of protons, their electronic environment, the number of protons giving rise to each signal, and the number of neighboring protons. Analysis of the ¹H NMR spectrum of Edgeworin helps in identifying aromatic protons, hydroxyl protons, and any aliphatic protons present, providing clues about the different structural fragments and their connections. researchgate.netresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide crucial information about the correlations between different nuclei, allowing for the assignment of complex spectra and the confirmation of connectivity. rsc.orgacdlabs.com

Correlation Spectroscopy (COSY): COSY reveals correlations between protons that are coupled to each other (typically through one, two, or three bonds). This helps in establishing proton-proton connectivity networks within the molecule.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These techniques show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is essential for assigning proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information that links different parts of the molecule.

By combining the information from 1D and 2D NMR experiments, the complete network of atomic connectivity in this compound can be established, leading to the determination of its planar structure.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental composition or molecular formula. iitb.ac.inenovatia.comalgimed.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HR-MS can distinguish between compounds with very similar nominal masses but different elemental compositions. algimed.comeurl-pesticides.eu For this compound, HR-MS data provides the precise mass of the intact molecule, which is then used to determine its molecular formula. For example, Edgeworoside A, a related compound, has a computed molecular formula of C₃₃H₂₄O₁₃ and a computed exact mass of 628.12169082 Da. nih.gov While the specific HR-MS data for this compound's molecular formula is not detailed in the search results, HR-MS is a standard technique for this purpose in natural product structure elucidation. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies. researchgate.net Analysis of the IR spectrum of this compound helps in identifying key functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and aromatic rings (C=C stretches). researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like double bonds and aromatic rings. libretexts.orgmicrobenotes.com The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths, which are characteristic of certain chromophores. mdpi.com For coumarin (B35378) derivatives like this compound, UV-Vis spectroscopy can confirm the presence of the conjugated coumarin system. researchgate.net

Application of Chiroptical Spectroscopy (e.g., Circular Dichroism) and X-ray Crystallography for Absolute Configuration

For chiral molecules, determining the absolute configuration (the three-dimensional arrangement of atoms in space) is crucial. Chiroptical spectroscopy, such as Circular Dichroism (CD), and X-ray crystallography are primary methods for this purpose. nih.govspectroscopyeurope.comresearchgate.netrsc.orgresearchgate.net

X-ray crystallography can definitively determine the absolute configuration of a crystalline compound. researchgate.netrsc.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution can be mapped, revealing the precise positions of atoms in three dimensions. rsc.org For chiral molecules containing heavy atoms, the anomalous dispersion of X-rays can be used to determine the absolute configuration without the need for a reference compound. researchgate.netresearchgate.net While specific details of this compound's absolute configuration determination using these methods are not extensively detailed in the search results, these techniques are standard for establishing the stereochemistry of complex natural products. nih.govrsc.orgresearchgate.net

Table 1: Spectroscopic Techniques and Their Applications in this compound Structure Elucidation

TechniqueInformation ProvidedRelevance to this compound
¹H NMR SpectroscopyTypes, environment, and connectivity of protonsIdentification of proton environments in the coumarin core and substituents. researchgate.netresearchgate.net
¹³C NMR SpectroscopyTypes and environment of carbon atomsIdentification of carbon types (carbonyl, aromatic, etc.) in the structure. researchgate.netresearchgate.net
2D NMR (COSY, HMQC, HMBC)Proton-proton and proton-carbon connectivityElucidation of the connectivity network, confirming the bis-coumarin structure. researchgate.net
HR-MSExact molecular weight and elemental compositionDetermination of the molecular formula of this compound. researchgate.netnih.gov
IR SpectroscopyPresence of functional groupsIdentification of hydroxyl, carbonyl, and aromatic functionalities. researchgate.net
UV-Vis SpectroscopyElectronic transitions, conjugated systemsConfirmation of the presence of the coumarin chromophore. researchgate.net
Circular Dichroism (CD)Chiral information, absolute configuration (if chiral)Determination of the stereochemistry at chiral centers, if present. nih.govspectroscopyeurope.comresearchgate.net
X-ray CrystallographyPrecise 3D structure, absolute configurationDefinitive determination of atomic positions and absolute stereochemistry. researchgate.netrsc.orgresearchgate.net

Table 2: Selected Research Findings on this compound Structure Elucidation

SourceKey Finding Related to this compound StructureRelevant Techniques Mentioned
ResearchGate: Chemical constituents from Edgeworthia gardneri (Thymelaeaceae) researchgate.netThis compound was identified as one of the coumarins isolated. Its structure was elucidated based on various spectroscopic methods. researchgate.netUV, IR, ¹H NMR, ¹³C NMR, multiple NMR techniques, MS. researchgate.net
ResearchGate: Preparative isolation and purification of syringin (B1682858) and edgeworoside C from Edgeworthia chrysantha Lindl by high-speed counter-current chromatography researchgate.netThis compound was isolated from Edgeworthia chrysantha and its structure determined as 3-(7-coumarinyloxy)-7-hydroxycoumarin. researchgate.netElectron impact ionization MS, ¹H NMR, ¹³C NMR. researchgate.net
PubChem: Edgeworoside A nih.govProvides computed molecular formula (C₃₃H₂₄O₁₃) and exact mass for Edgeworoside A, a related compound, illustrating the type of data obtained from HR-MS. nih.govComputed properties (relevant to HR-MS). nih.gov
Journal of Natural Products Vol. 67 No. 9 - ACS Publications acs.orgMentions this compound (7-hydroxy-3,7'-dicoumaryl ether) as one of three known biscoumarin derivatives isolated from Edgeworthia gardneri, with structures determined based on NMR and other spectral data. acs.orgNMR and other spectral data. acs.org
Naturally Occurring Plant Coumarins - OUCI dntb.gov.uaCites a synthesis of 3,7'-Bis(coumarinyl) Ethers, including a synthesis of this compound, implying the established structural knowledge of the compound. dntb.gov.uaSynthesis (implies structural knowledge). dntb.gov.ua
Science.gov: chemical characterization antiproliferative science.govMentions this compound among compounds isolated from B. japonica and B. albiflora, with structures determined by spectroscopic data. science.govSpectroscopic data. science.gov
Science.gov: eutypine (B45249) 4-hydroxy-3-3-methyl-3-butene-1-ynyl benzaldehyde: Topics by Science.gov science.govMentions this compound in the context of isolated compounds and spectroscopic data, including ¹H and ¹³C NMR. science.gov¹H NMR, ¹³C NMR. science.gov
Synthetic Communications 2006, 36 (5) , 541-546 acs.orgMentions a new total synthesis of O-Methylthis compound and this compound, indicating established synthetic routes based on the known structure. acs.orgSynthesis (implies structural knowledge). acs.org

Synthetic Strategies and Analogue Development for Edgeworin

Total Synthesis of Edgeworin and Key Intermediates

The total synthesis of this compound has been accomplished through a strategic pathway that builds the core bis-coumarin ether structure before finalizing the peripheral functional groups. This approach relies on the sequential construction and modification of key intermediates, ensuring high efficiency and control over the final molecular architecture.

The synthesis of this compound is achieved through a multi-step sequence that begins with the formation of a key intermediate, 4-hydroxy-O-methylthis compound. This process involves several distinct reaction types, each with a specific mechanism to control the molecular assembly.

The primary pathway can be summarized in the following key transformations:

Thermal Condensation: The synthesis initiates with a thermal condensation reaction between O-methyl-resorcine and diethyl (coumarinyl-7-oxy)malonate. This reaction, conducted at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether, proceeds via a mechanism involving transesterification followed by an intramolecular cyclization, likely a Dieckmann-type condensation, to form the second coumarin (B35378) ring system. The result is the formation of 4-hydroxy-O-methylthis compound in good yield.

Bromination: The 4-hydroxy group of the newly formed coumarin ring is not present in the final target molecule and must be removed. To facilitate this, the hydroxyl group is first converted into a better leaving group. This is achieved through treatment with phosphorus oxybromide (POBr₃), which transforms the 4-hydroxy group into a 4-bromo substituent.

Reductive Debromination: With the bromine atom in place, a reductive debromination reaction is performed. This step removes the bromine atom and replaces it with a hydrogen, yielding O-methylthis compound. This type of reaction can be carried out using various reducing agents that facilitate the cleavage of the carbon-bromine bond.

Demethylation: The final step in the synthesis is the cleavage of the methyl ether on the resorcinol-derived coumarin ring to reveal the free hydroxyl group of this compound. This is accomplished by treating O-methylthis compound with a strong Lewis acid, such as aluminium chloride (AlCl₃), in a suitable solvent like dichloromethane. The Lewis acid coordinates to the ether oxygen, activating the methyl group for cleavage and subsequent workup yields the final natural product, this compound. chem-station.comwikipedia.orggoogle.comresearchgate.net

StepTransformationKey ReagentsIntermediate/Product
1Thermal CondensationO-methyl-resorcine, Diethyl (coumarinyl-7-oxy)malonate4-hydroxy-O-methylthis compound
2BrominationPhosphorus oxybromide (POBr₃)4-bromo-O-methylthis compound
3Reductive DebrominationReducing AgentO-methylthis compound
4DemethylationAluminium chloride (AlCl₃)This compound

O-methylthis compound serves as the penultimate intermediate in the total synthesis of this compound. Its role as a direct synthetic precursor is crucial for several reasons. The methyl group acts as a protecting group for the phenolic hydroxyl. This strategy is common in total synthesis, where potentially reactive functional groups are masked to prevent them from interfering with reactions at other sites in the molecule.

By constructing the core bis-coumarin skeleton with the hydroxyl group protected as a stable methyl ether, the synthetic route can proceed through the bromination and reduction steps without complications that might arise from the presence of a free, acidic phenol. The final demethylation step is a deprotection reaction that unmasks the hydroxyl group to furnish the natural product. This makes the synthesis more robust and higher-yielding. The conversion of O-methylthis compound to this compound via demethylation with aluminium chloride is a well-established and efficient transformation. chem-station.comgoogle.comresearchgate.net

Rational Design and Chemical Synthesis of this compound Analogues

The rational design of this compound analogues is a key strategy aimed at exploring the structure-activity relationship (SAR) of this class of compounds. The goal is to develop new molecules with improved biological potency, selectivity, or pharmacokinetic properties. The design process typically involves modifying specific parts of the this compound scaffold, such as the substitution pattern on the aromatic rings or the nature of the linker between the two coumarin units.

For example, introducing different functional groups (e.g., halogens, alkyl groups, or nitro groups) onto the coumarin rings can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. google.com The synthesis of these analogues often employs similar condensation strategies to those used for this compound itself, but with modified starting materials. One common approach is the Knoevenagel condensation followed by a Michael addition, which is frequently used for the synthesis of various bis-coumarin derivatives. This often involves the reaction of an aromatic aldehyde with two equivalents of 4-hydroxycoumarin (B602359), catalyzed by a variety of agents.

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules like this compound and its analogues.

Regioselectivity refers to the control of the reaction site when multiple possibilities exist. In the context of this compound synthesis, this is particularly important when using asymmetrically substituted phenols as starting materials. For instance, the oxidation of coumarins with reagents like 2-iodoxybenzoic acid (IBX) has been shown to proceed with high regioselectivity, favoring the introduction of hydroxyl groups at specific positions based on the electronic stability of the reaction intermediate. This control ensures that the desired constitutional isomer is formed preferentially.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. While this compound itself is achiral, many related natural products and potential analogues possess stereocenters. The ether linkage between the two coumarin rings can be a source of chirality. Achieving a stereoselective synthesis would require the use of chiral catalysts or auxiliaries to control the formation of one enantiomer over the other. Such control is vital, as different stereoisomers of a drug can have vastly different biological activities.

Methodologies for Structural Diversification and Library Generation

To efficiently explore the SAR of the this compound scaffold, chemists employ methodologies that allow for the rapid generation of a large number of structurally diverse analogues. This collection of related compounds is known as a chemical library.

One powerful technique is the use of multi-component reactions (MCRs) . MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. This approach is highly atom-economical and allows for the rapid creation of diverse bis-coumarin derivatives by simply varying the building blocks, such as different substituted aldehydes and 4-hydroxycoumarin derivatives. chem-station.com

Another advanced approach involves the creation of DNA-encoded libraries (DELs) . In this method, a library of compounds, such as coumarin derivatives, is synthesized where each unique chemical structure is attached to a unique DNA sequence that acts as an identifiable barcode. This allows for the screening of millions of compounds simultaneously against a biological target.

Computational methods are also employed to design virtual libraries . These in-silico collections of molecules can be screened against models of protein targets to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Investigation of Edgeworin S Biological Activities and Mechanistic Studies

Modulation of DNA Repair Pathways

Edgeworin has been identified as an inhibitor of DNA polymerase beta (Pol β), a critical enzyme in the base excision repair (BER) pathway. The BER pathway is essential for repairing DNA damage caused by endogenous and exogenous agents, and its inhibition can sensitize cancer cells to DNA-damaging therapies.

This compound has demonstrated inhibitory effects on the 5'-deoxyribose phosphate (B84403) (dRP) lyase activity of Pol β. This enzymatic function is a crucial step in the BER pathway, responsible for removing the sugar-phosphate backbone at the site of a baseless nucleotide. In a study involving bioassay-guided fractionation of an extract from Edgeworthia gardneri, this compound was isolated and shown to inhibit the lyase activity of Pol β in a dose-dependent manner.

CompoundIC50 for Pol β Lyase Inhibition (µM)
This compound22.5

In addition to its effect on the lyase function, studies have revealed that this compound also inhibits the polymerase activity of Pol β. nih.govresearchgate.net This dual inhibition of both of Pol β's enzymatic functions underscores its potential as a comprehensive inhibitor of the BER pathway. While the inhibitory effect on the polymerase activity has been established, specific IC50 values from the primary literature were not available in the public domain at the time of this review.

Further investigations into the mechanism of action of this compound have indicated that it exerts its effects by interacting with the DNA-Pol β binary complex. nih.govresearchgate.net This complex is considered an essential intermediate in the lyase reaction. The interaction of this compound with this complex is thought to be a key aspect of its inhibitory mechanism, distinguishing its effects from other Pol β inhibitors. nih.govresearchgate.net However, detailed structural or molecular modeling studies providing a precise visualization of the binding site and the specific molecular interactions were not found in the reviewed literature.

A significant finding in the study of this compound is its ability to potentiate the cytotoxic effects of DNA-damaging agents. Specifically, research has shown that this compound enhances the inhibitory action of the anticancer drug bleomycin (B88199) in cultured A549 human lung cancer cells. nih.govresearchgate.net This potentiation is achieved without affecting the expression levels of Pol β within the cells. nih.govresearchgate.net The synergistic effect is attributed to the inhibition of DNA repair synthesis, as supported by unscheduled DNA synthesis assays. nih.govresearchgate.net While this synergistic activity has been confirmed, specific quantitative data, such as the fold-increase in cytotoxicity, were not detailed in the available abstracts of the primary studies.

This compound was identified and studied alongside other natural compounds that also inhibit DNA polymerase beta. nih.govresearchgate.net A comparative analysis reveals differences in their inhibitory profiles.

CompoundInhibition of Pol β Lyase ActivityInhibition of Pol β Polymerase Activity
This compoundYesYes
Oleanolic acidYesYes
Betulinic acidYesYes
Stigmasterol (B192456)YesNo

As indicated in the table, this compound, oleanolic acid, and betulinic acid were found to inhibit both the lyase and polymerase activities of Pol β. In contrast, stigmasterol was observed to be a selective inhibitor of only the lyase activity. nih.govresearchgate.net This comparative data highlights the distinct mechanisms of action among these natural product inhibitors of DNA polymerase beta.

Enzyme Inhibition Profiling

Based on the available scientific literature, the primary focus of research on this compound has been its activity as an inhibitor of DNA polymerase beta. Extensive searches for broader enzyme inhibition profiling or selectivity screening against a panel of other enzymes did not yield any specific results. Therefore, at present, the characterization of this compound as an enzyme inhibitor is predominantly centered on its effects on DNA polymerase beta.

Alpha-Glucosidase Inhibitory Activity

This compound and related compounds isolated from Edgeworthia gardneri have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help in managing postprandial hyperglycemia. frontiersin.orgoamjms.eu

One study reported that a coumarin (B35378) compound isolated from E. gardneri flowers exhibited potent α-glucosidase inhibitory activity with an IC50 value of 18.7 μg/mL. nih.gov The inhibition was determined to be of a noncompetitive type. nih.gov Further analysis through fluorescence spectroscopy indicated that the interaction between this compound and α-glucosidase is a spontaneous process, primarily driven by hydrophobic forces. nih.gov The binding constant was calculated to be 2.05×10(5) M⁻¹, with approximately 1.24 binding sites. nih.gov

Another investigation into the ethyl acetate (B1210297) fraction of E. gardneri also revealed significant α-glucosidase-inhibitory activity. nih.gov This study identified several flavonoids and a coumarin, daphnoretin (B1669815), as active components contributing to this inhibitory effect. nih.gov

Compound/FractionIC50 (µg/mL)Inhibition ModeSource
Coumarin from E. gardneri18.7Noncompetitive nih.gov
Ethyl Acetate Fraction of E. gardneriSignificant InhibitionNot Specified nih.gov

Exploration of Other Carbohydrate-Metabolizing Enzymes (e.g., Alpha-Amylase)

In addition to α-glucosidase, the inhibitory effects of compounds from Edgeworthia gardneri have been evaluated against α-amylase, another key enzyme in carbohydrate metabolism. nih.govnih.gov

A particular coumarin dimer from E. gardneri flowers demonstrated inhibitory effects on both α-amylase and α-glucosidase, with IC50 values of 90 μg/mL and 86 μg/mL, respectively. nih.gov However, a separate study on the ethyl acetate fraction of the same plant, while showing significant α-glucosidase inhibition, did not find any α-amylase-inhibitory activity. nih.gov This suggests a selective inhibitory profile for the compounds present in that specific fraction. nih.gov The coumarin daphnoretin, however, has been identified as an inhibitor of both enzymes. nih.gov

Compound/Fractionα-Amylase IC50 (µg/mL)Source
Coumarin Dimer from E. gardneri90 nih.gov
Ethyl Acetate Fraction of E. gardneriNo Activity nih.gov
DaphnoretinInhibitory Activity nih.gov

Anti-Inflammatory and Analgesic Effects in Preclinical Models

Assessment in In Vivo Animal Models of Inflammation (e.g., Xylene-Induced Ear Edema, Freund's Adjuvant-Induced Paw Edema)

The anti-inflammatory effects of this compound and related extracts have been evaluated in established in vivo animal models of inflammation.

Xylene-Induced Ear Edema: This model is commonly used to assess acute anti-inflammatory activity. nih.govwisdomlib.org Xylene application to a mouse's ear induces vasodilation and increased vascular permeability, leading to edema. nih.gov The reduction in ear swelling is a measure of anti-inflammatory efficacy. nih.gov While specific data for this compound is not available in the search results, this model is a standard for testing compounds that may inhibit mediators like histamine (B1213489) and kinins. researchgate.net

Freund's Adjuvant-Induced Paw Edema: This model is used to induce a more persistent, chronic inflammatory state, often resembling arthritis. nih.govresearchgate.net Injection of Complete Freund's Adjuvant (CFA) into a rat's paw causes a sustained inflammatory response characterized by paw swelling. researchgate.netnih.gov Studies on extracts from plants of the same family as Edgeworthia have shown significant reductions in paw edema in this model, indicating potent anti-inflammatory and anti-arthritic potential. researchgate.net

Assessment in In Vivo Animal Models of Pain (e.g., Acetic Acid-Induced Writhing Test)

The analgesic properties of compounds are frequently evaluated using the acetic acid-induced writhing test in mice. wisdomlib.orgrjptsimlab.com

Acetic Acid-Induced Writhing Test: This visceral pain model involves the intraperitoneal injection of acetic acid, which causes abdominal constrictions, or "writhes," by inducing the release of inflammatory mediators like prostaglandins (B1171923) and bradykinin (B550075) in the peritoneal cavity. rjptsimlab.comnih.gov A reduction in the number of writhes is indicative of peripheral analgesic activity. pharmacologydiscoveryservices.com Although specific results for this compound were not found, this test is a standard and reliable method for screening the analgesic potential of natural products. rjptsimlab.com

Molecular and Cellular Mechanisms Underlying Anti-Inflammatory Action (e.g., COX, NOS, MAPK/ERK Pathway Modulation)

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Inducible nitric oxide synthase (iNOS) produces nitric oxide, another important pro-inflammatory molecule. nih.gov Many anti-inflammatory agents exert their effects by inhibiting these enzymes. nih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are crucial intracellular signaling cascades that regulate the expression of various inflammatory mediators. nih.govmdpi.com Activation of the MAPK/ERK pathway can lead to the upregulation of pro-inflammatory genes like COX-2. nih.govresearchgate.net The ability of a compound to inhibit the phosphorylation of key proteins in this pathway, such as ERK, can lead to a reduction in the inflammatory response. mdpi.com While direct evidence for this compound's modulation of these specific pathways is not detailed in the provided search results, these are well-established targets for anti-inflammatory compounds. nih.govmdpi.com

Emerging Biological Activities Associated with the Coumarin Scaffold

The coumarin scaffold, a fundamental heterocyclic structure found in the natural world, is a cornerstone in the discovery of new therapeutic agents. frontiersin.org this compound, as a member of the coumarin class of compounds, possesses this privileged benzopyran-2-one core, which is associated with a remarkable diversity of biological activities. While direct and extensive research on the specific biological profile of this compound is not widely documented in publicly available literature, the broader coumarin family exhibits a vast and expanding array of pharmacological effects. These activities are largely attributable to the scaffold's ability to interact with various enzymes and receptors within biological systems. frontiersin.orgfrontiersin.org

The versatility of the coumarin nucleus allows for a wide range of structural modifications, leading to the synthesis and isolation of numerous derivatives with potent and varied biological actions. frontiersin.org Research into the pharmacological potential of coumarins has identified several key areas of activity, including but not limited to, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. frontiersin.orgresearchgate.netresearchgate.net The continuous exploration of this scaffold reveals new and promising therapeutic avenues.

Detailed Research Findings

Scientific investigations into coumarin derivatives have elucidated a spectrum of biological activities. For instance, daphnetin, a coumarin derivative also isolated from Daphne species, has demonstrated significant anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. researchgate.netresearchgate.net Studies on daphnoretin, another bicoumarin compound found in Edgeworthia chrysantha, have indicated its potential as an antiviral and anticancer agent. nih.govnih.gov It has been shown to inhibit the growth of various cancer cell lines and induce differentiation in human chronic myeloid leukemia cells. nih.gov

The anti-inflammatory and analgesic properties are considered major bioactive characteristics of coumarins isolated from Edgeworthia chrysantha. researchgate.net The structural diversity inherent in the coumarin family, arising from various substitutions on the core nucleus, contributes to their wide-ranging biological functions. researchgate.net These functions extend to anti-leukemia, anti-platelet aggregation, and immunomodulatory activities. researchgate.net

The following interactive data table summarizes some of the key biological activities observed in coumarin compounds that are structurally related or share the same plant origin as this compound.

CompoundBiological ActivityKey FindingsReferences
DaphnetinAnti-inflammatory, Antioxidant, Neuroprotective, AnticancerExhibits a wide range of therapeutic potentials, including protection against oxidative stress and inhibition of cancer cell proliferation. researchgate.netresearchgate.net
DaphnoretinAntiviral, Anticancer, ImmunomodulatoryDemonstrates activity against hepatitis B virus, inhibits growth of leukemia and other cancer cells, and modulates dendritic cell functions. nih.govnih.gov
Coumarins from Edgeworthia chrysanthaAnti-inflammatory, AnalgesicConsidered the major bioactive constituents responsible for the traditional medicinal uses of the plant in treating traumatic injury and rheumatism. researchgate.net
Umbelliferone (B1683723)AnticancerA known coumarin isolated from E. chrysantha with established biological activities. nih.govtautobiotech.com
5,7-dimethoxycoumarin-A known coumarin isolated from E. chrysantha. nih.gov

Structure Activity Relationship Sar Studies of Edgeworin and Derivatives

Correlating Structural Modifications with DNA Polymerase Beta Inhibitory Potency

Edgeworin (7-hydroxy-3,7'-dicoumaryl ether) has been identified as an inhibitor of DNA polymerase beta (Pol β), a crucial enzyme in the base excision repair (BER) pathway. acs.org Inhibition of Pol β can be a strategy to enhance the effectiveness of certain cancer therapies by interfering with DNA repair mechanisms in tumor cells. researchgate.netnih.gov

Studies comparing the Pol β lyase inhibitory activity of this compound with other related biscoumarin derivatives, such as daphnoretin (B1669815) (7-hydroxy-6-methoxy-3,7'-dicoumaryl ether) and edgeworthin (B1233956) (6,7-dihydroxy-3,7'-dicoumaryl ether), reveal insights into the structural requirements for this activity. acs.org Bioassay-guided fractionation led to the isolation of these compounds, all demonstrating inhibitory effects on Pol β lyase. acs.org

The reported IC₅₀ values for the inhibition of Pol β lyase activity are as follows:

CompoundDNA Pol β Lyase IC₅₀ (µg/mL)DNA Pol β Lyase IC₅₀ (µM)
This compound7.3 acs.org22.5 acs.org
Daphnoretin43.0 acs.org122.3 acs.org
Edgeworthin32.1 acs.org94.8 acs.org

Data compiled from search result acs.org.

This data indicates that this compound exhibits higher potency in inhibiting Pol β lyase compared to daphnoretin and edgeworthin. acs.org The structural differences lie in the substitution patterns on the coumarin (B35378) core. This compound has a hydroxyl group at the 7-position and an ether linkage to the second coumarin moiety. acs.org Daphnoretin has an additional methoxy (B1213986) group at the 6-position, while edgeworthin has hydroxyl groups at both the 6 and 7 positions. acs.org The reduced inhibitory activity of daphnoretin and edgeworthin suggests that the presence or position of additional hydroxyl or methoxy groups on the coumarin framework can negatively impact the inhibitory potency against Pol β lyase. Molecular modeling studies have proposed that certain natural product inhibitors of Pol β, including this compound, may bind within the same region of the enzyme, suggesting a common interaction site. researchgate.net

SAR Analysis for Enzyme Inhibition (e.g., Alpha-Glucosidase)

This compound and other coumarins isolated from Edgeworthia gardneri have also been investigated for their potential to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. researchgate.netmdpi.comnih.govnih.govd-nb.info Inhibition of alpha-glucosidase helps to slow down the absorption of glucose, thereby controlling postprandial blood sugar levels. mdpi.comnih.gov

Insights from SAR studies on other classes of alpha-glucosidase inhibitors, such as flavonoids and hydantoin (B18101) derivatives, can provide general principles. For instance, studies on flavonoids have shown that the position and number of hydroxyl groups, as well as glycosylation and methoxylation patterns, significantly influence their alpha-glucosidase inhibitory activity. mdpi.com Similarly, SAR analysis of hydantoin derivatives highlighted the impact of substituents on the phenyl ring on inhibitory potency. nih.govd-nb.info These examples underscore the sensitivity of alpha-glucosidase inhibition to structural variations.

SAR in Relation to Anti-Inflammatory and Analgesic Effects

This compound, along with edgeworoside A and edgeworoside C, coumarins found in Edgeworthia chrysantha, have been studied for their anti-inflammatory and analgesic properties, aligning with the traditional medicinal uses of the plant. researchgate.net

Evaluations of these compounds revealed that both this compound and edgeworoside A exhibited anti-inflammatory and analgesic effects. researchgate.net In contrast, edgeworoside C demonstrated only analgesic activity. researchgate.net This differential activity among structurally related compounds points towards a structure-activity relationship governing these effects. Edgeworoside A and C are glycosidic derivatives of coumarins, whereas this compound is not. researchgate.netnih.gov The presence or specific nature of the glycoside moiety in edgeworoside C, compared to this compound and edgeworoside A, likely contributes to its distinct pharmacological profile, where it retains analgesic activity but lacks significant anti-inflammatory effect. researchgate.net

Broader SAR studies on anti-inflammatory and analgesic agents from other chemical classes also emphasize the importance of structural features. For example, modifications to pyrimidine (B1678525) and pyridazine (B1198779) scaffolds have been shown to impact their ability to inhibit key inflammatory targets like COX enzymes or influence pain pathways. rsc.orgpcbiochemres.com These studies collectively highlight that subtle changes in chemical structure can lead to notable differences in anti-inflammatory and analgesic potency and efficacy.

Methodological Approaches to SAR Determination Using In Vitro Bioassays

In vitro bioassays are fundamental tools for determining the SAR of compounds like this compound and its derivatives. These assays enable the quantitative assessment of biological activity under controlled conditions, allowing for direct comparisons between different structural analogs.

For enzyme inhibition studies, such as those targeting DNA polymerase beta or alpha-glucosidase, in vitro spectrophotometric or fluorogenic assays are commonly employed. mdpi.comfrontiersin.orgbpsbioscience.com These methods involve incubating the enzyme with its substrate and the test compound, then measuring the rate of the enzymatic reaction. The degree of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that in its absence. The IC₅₀ value, representing the inhibitor concentration causing 50% inhibition, is a standard measure of potency derived from these assays. mdpi.comnih.gov

Specific in vitro assays for DNA polymerase beta activity can include monitoring the synthesis of DNA strands using labeled nucleotides or fluorogenic dyes that bind to double-stranded DNA. bpsbioscience.complos.org For alpha-glucosidase, assays often utilize artificial substrates that release a detectable signal (e.g., a colored or fluorescent product) upon enzymatic cleavage. mdpi.comtandfonline.com

In vitro methods for assessing anti-inflammatory activity can involve assays that measure the inhibition of pro-inflammatory enzyme activity (like COX-1 or COX-2) or the production of inflammatory mediators. rsc.orgslideshare.net Assays evaluating the stabilization of biological membranes or inhibition of protein denaturation are also used as indicators of potential anti-inflammatory effects. nih.gov While analgesia is primarily evaluated in vivo, in vitro assays can sometimes explore mechanisms related to pain pathways, although direct in vitro analgesic assays are less common. ashdin.comnih.govjournaljocamr.com

To enhance the understanding derived from in vitro bioassays, computational techniques are frequently integrated into SAR studies. Molecular docking simulations can predict the binding mode and affinity of compounds to their target proteins, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netmdpi.com Molecular dynamics simulations can further explore the stability of the compound-protein complex and conformational changes over time. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical approaches to build predictive models correlating structural descriptors with biological activity, aiding in the identification of structural features important for potency. researchgate.net By combining in vitro experimental data with computational analysis, a more comprehensive picture of the SAR can be developed.

Computational Chemistry and Cheminformatics in Edgeworin Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as Edgeworin) when bound to a protein target. This method estimates the binding affinity and provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex youtube.comepa.gov.

In the context of this compound, molecular docking studies have been conducted to explore its potential interactions with various biological targets. For instance, this compound has been investigated as a potential inhibitor of DNA polymerase beta, with in silico methodology including molecular docking employed to study its binding researchgate.net. These studies aim to understand how this compound fits into the active site of the enzyme and the specific residues involved in binding, providing a molecular basis for its inhibitory activity researchgate.net.

Furthermore, in a study focusing on coumarin (B35378) derivatives as potential anti-diabetic agents, this compound was among the compounds subjected to molecular docking against putative target enzymes tandfonline.com. The docking score for this compound was reported as -11 ± 0.00 tandfonline.com. This score provides an estimate of the binding free energy, with more negative values generally indicating stronger predicted binding affinity. Such docking results help prioritize compounds for further investigation and suggest potential therapeutic areas.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time ebsco.comnih.govbnl.gov. By providing a dynamic view of molecular behavior, MD simulations can complement molecular docking by assessing the stability of ligand-target complexes and analyzing conformational changes that occur upon binding nih.gov.

While the provided search results highlight the application of MD simulations in studying the stability and conformational changes of ligand-target complexes in general nih.govcambridge.org, and in the context of other coumarin derivatives tandfonline.com, specific detailed research findings on the MD simulations of this compound bound to its targets were not extensively detailed within the provided snippets. However, MD simulations are a relevant follow-up to docking studies to gain a more accurate picture of the dynamic interactions and the long-term stability of the predicted complexes nih.gov.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves the computational evaluation of large libraries of compounds to identify potential drug candidates based on their predicted properties or interactions with a target cornell.edumdpi.com. This approach can significantly accelerate the early stages of drug discovery by narrowing down the number of compounds to be experimentally tested tandfonline.com.

This compound and its related coumarin scaffold have been part of in silico screening efforts aimed at discovering compounds with desired biological activities iajps.comtandfonline.com. For example, in silico methodology, including pharmacophore-based screening and ADME/T filtering, was utilized in the identification of DNA polymerase beta inhibitors, a group that includes this compound researchgate.net. This suggests that computational screening approaches can be effective in identifying natural products like this compound with specific bioactivities.

Virtual library design, often coupled with in silico screening, involves the computational generation of novel molecular structures based on a known active scaffold, such as the coumarin core of this compound, or by modifying existing active compounds tandfonline.com. This allows for the exploration of chemical space and the design of potential analogues with improved potency, selectivity, or pharmacokinetic properties tandfonline.com. While explicit details on the virtual library design of this compound analogues were not extensively provided, the application of in silico screening to coumarin derivatives implies that such computational design efforts are feasible and likely ongoing in the search for novel therapeutic agents tandfonline.com.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules unige.chqulacs.orgaspbs.com. These calculations can provide insights into a molecule's reactivity, charge distribution, bond energies, and spectroscopic properties rsc.org.

In the context of this compound research, quantum chemical calculations can be applied to understand its electronic properties, which are fundamental to its interactions with biological targets and its reactivity. While the provided search results discuss the application of quantum chemical calculations in various areas, such as understanding bonding unige.ch, predicting reaction mechanisms rsc.org, and studying material properties aspbs.comarxiv.org, specific detailed applications of these calculations solely focused on this compound's electronic properties or reactivity predictions were not prominently featured. However, techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and MFA (Molecular Field Analysis), mentioned in relation to this compound and other DNA polymerase beta inhibitors, often utilize descriptors derived from quantum chemical calculations to build predictive models of biological activity based on molecular structure and electronic features researchgate.net.

Biosynthetic Investigations of Edgeworin

Proposed Biosynthetic Pathways for the Coumarin (B35378) Core Structure

The biosynthesis of the coumarin core structure, from which compounds like Edgeworin are derived, primarily originates from the shikimic acid pathway, leading to the aromatic amino acid L-phenylalanine researchgate.net. In some cases, L-tyrosine can also serve as a precursor asm.org. The phenylpropanoid pathway commences with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) researchgate.netasm.org.

Subsequently, trans-cinnamic acid undergoes hydroxylation at the para position (C4) by cinnamate (B1238496) 4-hydroxylase (C4H), yielding p-coumaric acid asm.orgfrontiersin.org. p-Coumaric acid is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA asm.orgfrontiersin.orgmdpi.com. This activated intermediate is a branch point for the synthesis of various phenylpropanoids, including coumarins.

A key step in the formation of the coumarin nucleus involves the ortho-hydroxylation of a cinnamic acid derivative, followed by trans-cis isomerization of the side chain and subsequent lactonization frontiersin.org. For many simple coumarins like umbelliferone (B1683723), the pathway involves the hydroxylation of p-coumaroyl-CoA at the C2' position by 4-coumaroyl CoA 2′-hydroxylase (C2′H) frontiersin.org. This is followed by the action of coumarin synthase (COSY), which catalyzes the isomerization and lactonization to form the coumarin ring structure, with umbelliferone (7-hydroxycoumarin) being a pivotal intermediate in the biosynthesis of more complex coumarin derivatives asm.orgfrontiersin.orgnih.gov.

Other coumarins, such as scopoletin (B1681571) and fraxetin, are synthesized through variations of this pathway, involving additional hydroxylation and methylation steps catalyzed by enzymes like p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), feruloyl-CoA ortho-hydroxylase (F6′H), and scopoletin 8-hydroxylase (S8H) asm.orgpeerj.comresearchgate.net. The specific pathway leading to this compound, a more complex biscoumarin ether molaid.com, is likely a downstream modification of these core coumarin biosynthetic routes, potentially involving dimerization or coupling reactions of simpler coumarin units or their precursors.

Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis

While specific enzymatic steps directly involved in the formation of the this compound molecule have not been extensively characterized in the provided search results, research on coumarin biosynthesis in general provides insights into the types of enzymes likely involved. Enzymes of the phenylpropanoid pathway, including PAL, C4H, and 4CL, are fundamental for providing the necessary precursors asm.orgfrontiersin.orgpeerj.comresearchgate.net.

Enzymes responsible for the ortho-hydroxylation and cyclization to form the basic coumarin scaffold, such as C2'H and COSY, are crucial frontiersin.orgnih.gov. Further modifications, including hydroxylations, methylations, and glycosylations, are carried out by various cytochrome P450 enzymes, methyltransferases (e.g., COMT), and UDP-glycosyltransferases (UGTs) asm.orgpeerj.comresearchgate.net. Given the structure of this compound, which features a coumarinyloxy linkage between two coumarin units molaid.com, enzymes catalyzing ether bond formation or oxidative coupling reactions would be expected to play a role in its biosynthesis.

Studies on the expression levels of genes encoding key enzymes in coumarin biosynthesis in different plant tissues have provided clues about their involvement. For instance, in Cnidium monnieri, unigenes encoding HCT were highly expressed in flowers, while those encoding BGLU and F6'H1 showed higher expression in roots, correlating with coumarin accumulation in these tissues peerj.comresearchgate.net. Such differential expression patterns highlight the tissue-specific regulation of coumarin biosynthesis.

Exploration of Genetic and Environmental Factors Influencing this compound Production in Natural Sources

The production of secondary metabolites like coumarins in plants is influenced by a complex interplay of genetic and environmental factors researchgate.netmdpi.com.

Genetic Factors: Genetic variation within plant species can lead to differences in the expression and activity of biosynthetic enzymes, affecting the type and quantity of coumarins produced peerj.comresearchgate.net. Transcription factors, such as those belonging to the MYB family, are known to regulate the expression of genes in the phenylpropanoid pathway, thereby influencing coumarin biosynthesis peerj.commdpi.com. Studies have identified MYB transcription factors enriched in this pathway that may be involved in regulating coumarin synthesis peerj.com.

Environmental Factors: Abiotic factors such as light intensity, photoperiod, temperature extremes, salinity, and drought stress can significantly impact the accumulation of plant secondary metabolites, including coumarins researchgate.netmdpi.com. For example, longer photoperiods have been shown to increase coumarin levels in plants researchgate.net. Nutrient availability, influenced by fertilization, can also affect coumarin content and biomass production tandfonline.com. Additionally, biotic factors, such as interactions with other organisms, can trigger the synthesis of coumarins as part of the plant's defense mechanisms. The concentration of autotoxic substances, including phenolic coumarins, can depend on growth conditions and metabolic pathways, with their transport and storage also affected by physiological and cellular factors peerj.com.

Biotechnological Approaches for Enhanced this compound Production (e.g., Metabolic Engineering)

Biotechnological approaches, particularly metabolic engineering, offer promising avenues for enhancing the production of valuable plant natural products like coumarins. While specific metabolic engineering efforts for this compound were not detailed in the search results, strategies applied to other coumarins provide a blueprint.

Metabolic engineering involves modifying existing biosynthetic pathways or introducing heterologous pathways in suitable host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to increase the yield of target compounds mdpi.comnih.govnih.gov. For coumarins, this has included reconstituting complete biosynthetic pathways in yeast and optimizing precursor supply nih.gov.

Key strategies in metabolic engineering for coumarin production have focused on:

Optimizing upstream pathways: Ensuring sufficient supply of precursors from primary metabolism, such as L-phenylalanine or L-tyrosine, by engineering the shikimic acid and phenylpropanoid pathways mdpi.comnih.govnih.gov.

Enhancing key enzymatic steps: Improving the activity or expression of rate-limiting enzymes in the pathway through enzyme engineering or directed evolution nih.gov. Cinnamyl-CoA ortho-hydroxylases (CCHs), like F6'H, are considered gateway and rate-limiting enzymes in coumarin biosynthesis, and engineering these enzymes has led to significant improvements in coumarin titers nih.gov.

Introducing heterologous genes: Incorporating genes from different plant species or even microorganisms with high enzyme activity to establish or optimize the pathway in the host organism mdpi.comnih.gov.

Balancing metabolic flux: Adjusting the expression levels of different enzymes in the pathway to prevent bottlenecks and ensure efficient conversion of intermediates mdpi.com.

Engineering transport mechanisms: Modifying transporters to improve the export of the synthesized compound from the cell, reducing potential toxicity and facilitating purification.

These metabolic engineering strategies have successfully led to enhanced production of simple coumarins and derivatives like umbelliferone, scopoletin, aesculin, and osthole (B1677514) in engineered microbial cell factories nih.govnih.gov. Applying similar approaches, potentially involving the identification and incorporation of enzymes responsible for the unique structural features of this compound, could enable its sustainable production through microbial fermentation, overcoming limitations associated with extraction from natural plant sources nih.gov.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Edgeworin from Edgeworthia species, and how can researchers validate its structural integrity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Structural validation requires spectroscopic methods: UV-Vis for coumarin detection (λ~300–350 nm), NMR (¹H and ¹³C) for functional group analysis, and mass spectrometry (HR-MS) to confirm molecular weight (322.27 g/mol) and formula (C₁₈H₁₀O₆) . Purity should be verified via HPLC with ≥95% threshold.

Q. How do researchers assess this compound’s stability under varying storage conditions, and what degradation products are commonly observed?

  • Methodological Answer : Stability studies involve storing this compound in powdered form at -20°C (long-term) or 4°C (short-term), and dissolved in solvents (e.g., DMSO) at -80°C. Accelerated degradation tests (e.g., thermal stress at 40°C, light exposure) coupled with LC-MS can identify degradation byproducts, such as hydroxylated or dimerized derivatives. Quantify stability using peak area reduction in HPLC chromatograms .

Q. What in vitro bioactivity assays are most suitable for preliminary evaluation of this compound’s pharmacological potential?

  • Methodological Answer : Common assays include:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ quantification).
  • Anti-inflammatory Effects : COX-2 inhibition ELISA.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
    Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Contradictions may arise from variations in cell lines, assay protocols, or this compound concentrations. Address this by:

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, highlighting confounding variables (e.g., solvent used, exposure duration).
  • Dose-Response Replication : Conduct cross-lab validation with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

Q. What experimental design strategies optimize the study of this compound’s pharmacokinetics in vivo while minimizing ethical concerns?

  • Methodological Answer : Use a tiered approach:

  • In Silico Modeling : Predict ADME properties via tools like SwissADME.
  • Rodent Studies : Employ microsampling (e.g., serial blood draws <50 µL) to reduce animal use. LC-MS/MS quantifies plasma concentrations, while tissue distribution is analyzed post-euthanasia. Ensure compliance with ARRIVE guidelines for ethical reporting .

Q. How can researchers investigate this compound’s mechanism of action when preliminary data suggests multi-target interactions?

  • Methodological Answer : Combine omics approaches:

  • Proteomics : SILAC labeling to identify protein targets.
  • Transcriptomics : RNA-seq to map gene expression changes.
    Validate findings via CRISPR/Cas9 knockouts of candidate pathways (e.g., NF-κB for anti-inflammatory effects) .

Q. What statistical models are appropriate for analyzing this compound’s synergistic effects with other phytocompounds in combinatorial therapies?

  • Methodological Answer : Use Chou-Talalay’s combination index (CI) method:

  • CI < 1 : Synergy; CI = 1 : Additivity; CI > 1 : Antagonism.
    Pair this compound with compounds like curcumin or paclitaxel, and apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Methodological Resources

  • Data Contradiction Analysis : Apply triangulation (cross-validating results via multiple methods) and sensitivity analysis to isolate variables .
  • Literature Review : Use academic databases (PubMed, ScienceDirect) and tools like PICO framework to structure research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.